Montelukast sulfoxide
概要
説明
Montelukast sulfoxide is a leukotriene receptor antagonist (LTRA) used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies . It is a member of quinolines, a monocarboxylic acid, and an aliphatic sulfide .
Molecular Structure Analysis
Montelukast sulfoxide has a molecular formula of C35H36ClNO4S . Its molecular weight is 602.2 g/mol . The compound has a complex structure with multiple functional groups, including a sulfoxide group .科学的研究の応用
- Montelukast sulfoxide has shown promise in cancer research. In a study using Lewis lung carcinoma-bearing mice, it significantly delayed tumor growth . Mechanistically, it inhibits cell proliferation, induces cell death, and affects key proteins involved in apoptosis. Specifically, it down-regulates B-cell lymphoma 2 (Bcl-2), up-regulates Bcl-2 homologous antagonist/killer (Bak), and promotes nuclear translocation of apoptosis-inducing factor (AIF).
- Researchers have suggested using MTK-SO as a chemopreventive and adjuvant agent in cancer therapy . Its ability to induce cancer cell death by inhibiting proliferation and modulating apoptotic pathways makes it an intriguing candidate.
Anti-Cancer Properties
Chemoprevention and Adjuvant Therapy
作用機序
Target of Action
Montelukast sulfoxide primarily targets the cysteinyl leukotriene receptor 1 (CysLT1) . This receptor is involved in the inflammatory response in the body, particularly in conditions like asthma and allergic rhinitis .
Mode of Action
Montelukast sulfoxide acts as a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 (and secondary ligands, leukotrienes C4 and E4) on the CysLT1 receptor in the lungs and bronchial tubes . This results in decreased inflammation and relaxation of smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by montelukast sulfoxide is the leukotriene pathway . By blocking the action of leukotrienes on the CysLT1 receptor, montelukast sulfoxide can reduce inflammation and bronchoconstriction . Additionally, montelukast sulfoxide is metabolized by cytochrome P450 enzymes, particularly CYP2C8 .
Pharmacokinetics
Montelukast sulfoxide exhibits a bioavailability of 63–73% . It is primarily metabolized in the liver by CYP2C8, with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life ranges from 2.7 to 5.5 hours . The drug is excreted via the biliary route .
Result of Action
The action of montelukast sulfoxide leads to a decrease in inflammation and relaxation of smooth muscle in the lungs and bronchial tubes . This results in improved breathing in individuals with conditions like asthma and allergic rhinitis . In addition, montelukast sulfoxide has been shown to induce apoptosis-inducing factor-mediated cell death in lung cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of montelukast sulfoxide. For instance, increasing environmental distress is associated with a growing asthma incidence, and montelukast sulfoxide is widely used in the management of symptoms among adults and children . Furthermore, the drug’s effectiveness can be influenced by factors such as patient adherence to treatment, the presence of other medications, and individual patient characteristics .
Safety and Hazards
Montelukast is generally considered safe, but there are concerns regarding adverse drug reactions. These include the rare occurrence of Churg-Strauss syndrome and the possibility of neuropsychiatric events such as anxiety, depression, sleep disturbance, and suicidality . Safety data sheets recommend avoiding contact with skin and eyes, and avoiding inhalation or ingestion .
将来の方向性
Montelukast has shown potential for use in various conditions beyond its current indications. It has been found to be particularly effective in exercise-induced asthma, asthma in obese patients, asthma in smokers, aspirin-induced asthma, and viral-induced wheezing episodes . Further clinical trials are required to confirm the effectiveness and feasibility of Montelukast for the treatment of conditions other than the current clinical indications .
特性
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNWCBEAVHLQA-XNHCCDLUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Montelukast sulfoxide | |
CAS RN |
1152185-58-4 | |
Record name | Montelukast sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152185584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONTELUKAST SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PND36Y6B5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。